molecular formula C12H20N4O B3002329 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide CAS No. 1172290-78-6

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide

Katalognummer B3002329
CAS-Nummer: 1172290-78-6
Molekulargewicht: 236.319
InChI-Schlüssel: ANWYRXWLQGLBIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide, also known as MPA-N, is a novel compound that has gained attention in the scientific community for its potential in various research applications.

Wirkmechanismus

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide is believed to exert its effects by binding to the dopamine and norepinephrine transporter proteins, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, this compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism of action is similar to that of commonly used ADHD medications such as methylphenidate and amphetamine.
Biochemical and physiological effects:
This compound has been shown to increase the release of dopamine and norepinephrine in various brain regions, including the prefrontal cortex, striatum, and hippocampus. This increase in neurotransmitter release is believed to underlie the cognitive and behavioral effects of this compound, such as improved attention, memory, and motor function. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide has several advantages for lab experiments, including its high purity and yield, well-established synthesis method, and potential for use in various research applications. However, this compound also has some limitations, including its relatively low potency compared to other dopamine and norepinephrine reuptake inhibitors, and its potential for off-target effects due to its binding to other proteins in addition to the dopamine and norepinephrine transporters.

Zukünftige Richtungen

There are several future directions for research on N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide. One area of interest is the development of more potent analogs of this compound with improved selectivity for the dopamine and norepinephrine transporters. Another area of interest is the investigation of the potential therapeutic effects of this compound in various neurological and psychiatric disorders, such as Parkinson's disease, ADHD, and depression. Finally, the use of this compound as a lead compound for the development of new anticancer agents is another promising direction for future research.

Synthesemethoden

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide involves the reaction of 6-methylpyridazine-3-carboxylic acid with pivaloyl chloride, followed by the reaction of the resulting pivaloyl ester with 1,2-diaminoethane. The final product is obtained by purification through column chromatography. This synthesis method has been reported to yield this compound with high purity and yield.

Wissenschaftliche Forschungsanwendungen

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide has been reported to have potential in various research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to enhance the release of dopamine and norepinephrine, suggesting its potential as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In cancer research, this compound has been shown to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

Eigenschaften

IUPAC Name

2,2-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9-5-6-10(16-15-9)13-7-8-14-11(17)12(2,3)4/h5-6H,7-8H2,1-4H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWYRXWLQGLBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.